N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide
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Overview
Description
N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a thiophene ring, a piperazine moiety, and a phenyl group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary target of N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound has been designed and synthesized as an AChE inhibitor for the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . The inhibition of AChE prevents the breakdown of ACh, leading to an increase in its concentration. This enhances cholinergic neurotransmission, which is beneficial in conditions like AD where there is a deficiency of ACh .
Result of Action
The inhibition of AChE by this compound results in an increased concentration of ACh in the brain . This can help to alleviate the symptoms of diseases like AD, which are characterized by a deficiency of ACh .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 3-(4-phenylpiperazin-1-yl)propylamine. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure but with a pyrimidine ring instead of a thiophene ring.
N-(3-(4-phenylpiperazin-1-yl)propyl)indole-2-carboxamide: Contains an indole ring instead of a thiophene ring.
Uniqueness
N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring and a piperazine moiety, which may confer distinct pharmacological properties compared to its analogs .
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(17-8-4-15-23-17)19-9-5-10-20-11-13-21(14-12-20)16-6-2-1-3-7-16/h1-4,6-8,15H,5,9-14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQPDUSZMXFBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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